tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate
Description
tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate is a brominated benzothiazole derivative functionalized with a tert-butyl carbamate group. Its structure combines a benzo[d]thiazole core with a bromomethyl substituent at the 4-position and a carbamate-protected amine at the 2-position. This compound is primarily used as an intermediate in medicinal chemistry for synthesizing kinase inhibitors, anti-inflammatory agents, and other bioactive molecules. The bromomethyl group enables further functionalization via nucleophilic substitution or cross-coupling reactions, making it valuable for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-1,3-benzothiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-13(2,3)18-12(17)16-11-15-10-8(7-14)5-4-6-9(10)19-11/h4-6H,7H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWKMKJPJFODHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination via Lithiation and Halogen Quenching
A common approach to introduce bromine at specific positions on thiazoles involves directed ortho-metalation. For example, tert-butyl 5-bromothiazol-2-ylcarbamate was synthesized by treating tert-butyl thiazol-2-ylcarbamate with lithium diisopropylamide (LDA) followed by bromine quenching.
Procedure :
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Lithiation : Diisopropylamine and n-butyllithium in tetrahydrofuran (THF) at 0°C generate LDA, which deprotonates the thiazole at the 5-position.
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Bromination : Addition of bromine or a brominating agent (e.g., N-bromosuccinimide) yields the 4-bromo derivative after aqueous workup.
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Workup : Extraction with ethyl acetate, drying (MgSO₄), and solvent evaporation afford the product in near-quantitative yields (96–100%).
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Lithiation | LDA, THF, 0°C, 20 min | 100% |
| Bromination | Br₂, THF, 0°C → RT, 12 h | 96–100% |
This method’s efficiency suggests adaptability for introducing bromomethyl groups via analogous metalation followed by quenching with dibromomethane or bromomethylating agents.
Multi-Step Synthesis via Benzo[d]thiazole Intermediates
Construction of the Benzo[d]thiazole Core
The benzo[d]thiazole scaffold can be assembled via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. For example, reaction of 2-amino-4-bromothiophenol with tert-butyl carbamate-forming reagents could yield the Boc-protected intermediate.
Procedure :
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Cyclization : 2-Amino-4-bromothiophenol reacts with phosgene or thiophosgene to form the thiazole ring.
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Boc Protection : Treatment with Boc anhydride in dichloromethane or THF introduces the tert-butyl carbamate group.
Optimization :
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Use of Fe₃O₄@MCM-41@Zr-piperazine nanocatalyst enhances Boc protection yields (64–78%) under mild conditions.
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Solvent choice (toluene vs. THF) impacts reaction time and purity.
Side-Chain Bromination of Methyl-Substituted Thiazoles
Radical Bromination of Methyl Groups
Bromination of a preexisting methyl group on the thiazole ring using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) represents a viable route to the bromomethyl derivative.
Procedure :
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Substrate Preparation : Synthesize tert-butyl (4-methylbenzo[d]thiazol-2-yl)carbamate via Boc protection of 4-methylbenzo[d]thiazol-2-amine.
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Bromination : React with NBS (1.1 eq) in CCl₄ under reflux with AIBN (0.1 eq).
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Purification : Column chromatography (hexane/ethyl acetate) isolates the product.
Challenges :
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding amine derivative of the benzo[d]thiazole compound .
Scientific Research Applications
Overview
tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate is a chemical compound with the molecular formula C12H14BrN2O2S. It is recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound's unique structure, characterized by a bromomethyl group and a tert-butyl carbamate group, enables a variety of chemical reactions and biological interactions.
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : This compound serves as an essential building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
- Reagent in Chemical Reactions : It is utilized as a reagent in nucleophilic substitution reactions, where the bromomethyl group can be replaced by other nucleophiles such as amines or thiols, facilitating the creation of new compounds with desired properties.
2. Biology
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
- Anticancer Activity : The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
3. Medicine
- Therapeutic Agent Development : Ongoing research aims to explore the compound's potential as a therapeutic agent. Its unique chemical structure allows for modifications that may enhance its biological activity, making it a candidate for drug development targeting specific diseases .
4. Industrial Applications
- Production of Specialty Chemicals : In industry, this compound is used in manufacturing specialty chemicals and materials, including polymers and coatings. Its reactivity facilitates the development of materials with tailored properties for specific applications.
Case Studies
- Antimicrobial Activity Study : A recent study demonstrated that derivatives of benzothiazole, including this compound, exhibited potent activity against Mycobacterium tuberculosis. The study compared the inhibitory concentrations of these compounds against standard reference drugs, revealing promising results for potential therapeutic use .
- Synthesis and Biological Evaluation : Another research project focused on synthesizing new benzothiazole derivatives based on this compound framework. The synthesized compounds were evaluated for their anticancer activity against various cancer cell lines, showing moderate to high efficacy depending on structural modifications .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The benzo[d]thiazole moiety may also interact with various receptors or proteins, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate can be compared to related compounds based on substituent variations, reactivity, and applications. Below is a detailed analysis:
Structural Analogues with Thiazole vs. Benzothiazole Cores
Compound 1 : tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate (CAS 1001419-35-7)
- Key Differences : Replaces the benzo[d]thiazole core with a simpler thiazole ring.
- Similarity Score : 0.77 (structural similarity) .
Compound 2 : tert-Butyl 4-bromothiazol-2-ylcarbamate (CAS 944804-88-0)
- Key Differences : Lacks the bromomethyl group; bromine is directly attached to the thiazole ring.
- Impact: Limited flexibility for further functionalization compared to the bromomethyl-substituted target compound .
- Molecular Weight : 279.15 g/mol .
Halogen-Substituted Benzothiazoles
Compound 3 : tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate
- Key Differences : Incorporates a fluorine atom at the 7-position of the benzothiazole core.
- Impact : Enhanced electron-withdrawing effects may alter reactivity in Suzuki-Miyaura couplings or electrophilic substitutions .
- Similarity Score : 0.92 with 4-bromo-6-fluorobenzo[d]thiazol-2-amine (CAS 383131-15-5) .
Compound 4 : tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate (CAS 1823943-32-3)
- Key Differences : Features a methyl group at the 5-position of the thiazole ring.
- Impact : Increased steric hindrance may slow reaction kinetics in nucleophilic substitutions compared to the bromomethyl analogue .
- Molecular Formula : C₉H₁₃BrN₂O₂S .
Chlorinated and Mixed Halogen Derivatives
Compound 5 : tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate (CAS 1064678-19-8)
- Key Differences : Contains both bromine and chlorine substituents.
- Impact : Dual halogenation may enhance electrophilicity for cross-coupling reactions but complicates regioselective modifications .
- Molecular Formula : C₈H₁₀BrClN₂O₂S .
Functional Group Variations in Carbamate Derivatives
Compound 6 : tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (CAS 1000576-79-3)
- Key Differences : Methyl group replaces the hydrogen on the carbamate nitrogen.
- Impact : Altered steric and electronic properties may affect solubility and metabolic stability in drug candidates .
- Molecular Weight : 293.18 g/mol .
Comparative Data Table
Biological Activity
tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a bromomethyl group and a tert-butyl carbamate moiety. These components contribute to its potential as a therapeutic agent against various biological targets, including bacteria and cancer cells.
- Molecular Formula : C12H14BrN2O2S
- CAS Number : 936840-32-3
- Molecular Weight : 300.21 g/mol
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, which is critical for its antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown significant activity against various bacterial strains, particularly Gram-positive and Gram-negative pathogens. The mechanism involves inhibition of bacterial gyrase and topoisomerase IV, essential enzymes for DNA replication.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.008 | Highly sensitive |
| Escherichia coli | 0.030 | Moderate sensitivity |
| Streptococcus pneumoniae | 0.060 | Moderate sensitivity |
These findings suggest that this compound could serve as a lead compound in developing new antibiotics, especially against resistant strains like MRSA.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary data indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The bromomethyl group is believed to enhance this activity by facilitating interactions with cellular targets.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of various benzothiazole derivatives, including this compound, against E. coli and S. aureus. The results demonstrated that the compound exhibited superior antibacterial potency compared to standard antibiotics such as ampicillin and streptomycin .
- Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell proliferation at low micromolar concentrations, indicating its potential as an anticancer agent .
Q & A
Q. What green chemistry approaches minimize waste in its synthesis?
- Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) or ethanol/water mixtures. Catalytic recycling (e.g., TEMPO/NaClO for oxidations) reduces reagent waste. Microwave or flow reactors enhance atom economy by 20–30% compared to batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
